

Methiozolin's Potential for Groundwater Contamination: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiozolin*

Cat. No.: *B1249797*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiozolin is a selective herbicide used for the control of annual bluegrass (*Poa annua*) in turfgrass settings, particularly on golf courses. As with any pesticide, understanding its environmental fate is crucial to assessing its potential impact on non-target ecosystems, with a primary concern being the contamination of groundwater resources. This technical guide provides an in-depth analysis of **methiozolin**'s potential for groundwater contamination by examining its physicochemical properties, soil mobility, and degradation characteristics. The information is compiled from peer-reviewed literature and regulatory documents to support environmental risk assessments and inform best management practices.

Data Presentation

The potential for a pesticide to contaminate groundwater is largely determined by its persistence in the environment and its mobility in soil. The following tables summarize key quantitative data for **methiozolin**, providing a basis for comparison and assessment.

Table 1: Physicochemical Properties of Methiozolin

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₇ F ₂ NO ₂ S	[1]
Molecular Weight	337.4 g/mol	[1]
Water Solubility	1.6 mg/L (at 20°C)	[2]
Vapor Pressure	3.28 x 10 ⁻¹⁰ torr (at 20°C)	[1]
Octanol-Water Partition Coefficient (log K _{ow})	3.9	[3]
Hydrolysis Half-life (t _{1/2})	2,650 days (pH 4), 4,534 days (pH 7), Stable (pH 9)	[1]

Table 2: Soil Adsorption and Mobility of Methiozolin

The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles. Higher Koc values indicate stronger adsorption and lower mobility.

Soil Type/Media	Organic Matter (%)	Clay Content (%)	pH	Kd (mL/g)	Koc (mL/g)	Reference
Sand	0.1	-	-	0.4	-	
Sand-based root zones	0.3 - 6.1	1.3 - 2.5	-	9.3 - 32	-	[4]
Wickham sandy loam	-	-	-	6.59	-	[4]
Various Soils	-	-	-	-	1,499 - 2,781	[2]

Table 3: Environmental Degradation Half-life (DT50) of Methiozolin

The half-life (DT50) is the time it takes for 50% of the initial concentration of a substance to degrade. Longer half-lives indicate greater persistence.

Condition	DT50 (days)	Reference
Soil		
Aerobic	47.1 - 185	[2]
Anaerobic	79.6 - 236	[2]
Bare Soil (field)	13	[5]
Turf-covered Soil (field)	3.5	[5]
Aquatic		
Aerobic	38.7 - 50.7	[2]
Anaerobic	71.5 - 116	[2]
Photolysis		
Soil	19.6 - 20.8	[2]
Water	5.2	[2]

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field experiments. The following sections detail the methodologies for key studies used to assess the environmental fate of **methiozolin**.

Soil Adsorption/Desorption - Batch Equilibrium Method (OECD Guideline 106)

This laboratory study is fundamental in determining the soil adsorption coefficient (Kd and Koc) of a chemical.

Objective: To quantify the extent of adsorption and desorption of **methiozolin** to various soil types.

Methodology:

- Test Substance Preparation: A stock solution of **methiozolin** (often ^{14}C -labeled for ease of detection) is prepared in a 0.01 M calcium chloride (CaCl_2) solution, which mimics the ionic strength of soil water.
- Soil Preparation: A range of soils with varying organic matter content, clay content, and pH are air-dried and sieved (typically <2 mm).
- Adsorption Phase:
 - Known masses of soil are placed in centrifuge tubes.
 - A specific volume of the **methiozolin** test solution is added to each tube to achieve a predetermined soil-to-solution ratio.
 - The tubes are agitated (e.g., on a shaker) in the dark at a constant temperature (e.g., 20–25°C) for a period sufficient to reach equilibrium (typically 24-48 hours), as determined in preliminary kinetic studies.
 - After equilibration, the tubes are centrifuged to separate the soil and the aqueous phase.
- Analysis:
 - The concentration of **methiozolin** remaining in the aqueous phase is determined using an appropriate analytical method, such as liquid scintillation counting (for radiolabeled compounds) or High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
 - The amount of **methiozolin** adsorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount added.
- Desorption Phase:
 - The supernatant from the adsorption phase is removed.
 - An equivalent volume of fresh 0.01 M CaCl_2 solution is added to the soil pellet.

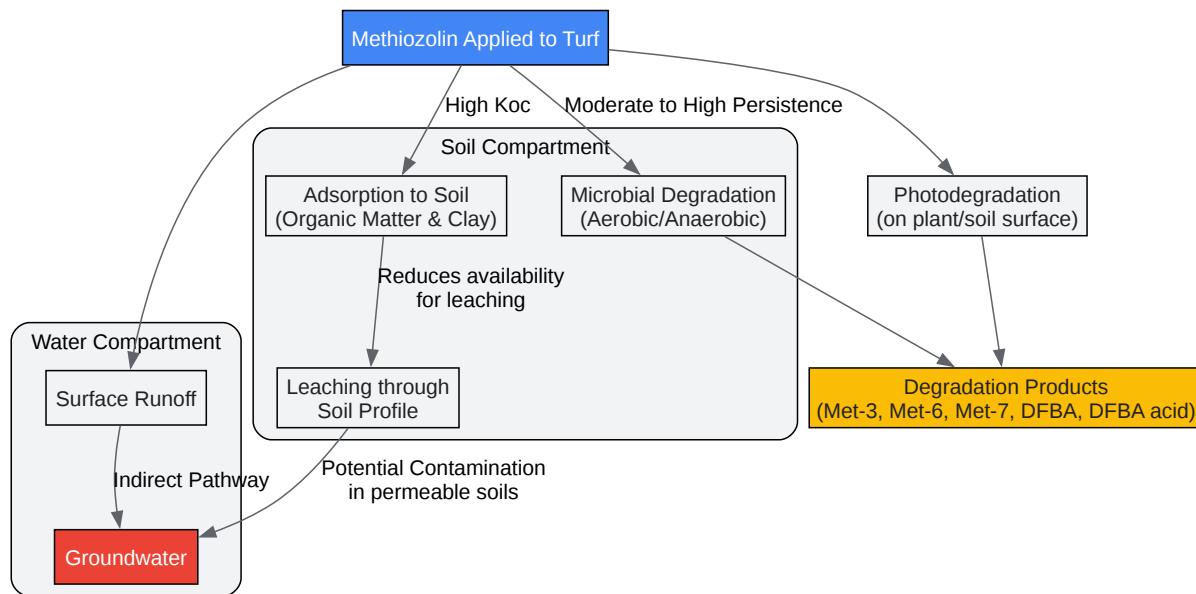
- The tubes are re-agitated for the same equilibrium period.
- The concentration of **methiozolin** in the aqueous phase is measured to determine the amount desorbed.

- Data Calculation:
 - The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of **methiozolin** in the soil (Cs) to the concentration in the aqueous solution (Cw) at equilibrium.
 - The organic carbon-normalized adsorption coefficient (Koc) is calculated using the formula: $Koc = (Kd / \% \text{ organic carbon}) * 100$.

Soil Column Leaching (OECD Guideline 312)

This study simulates the movement of a pesticide through a soil profile under controlled laboratory conditions.

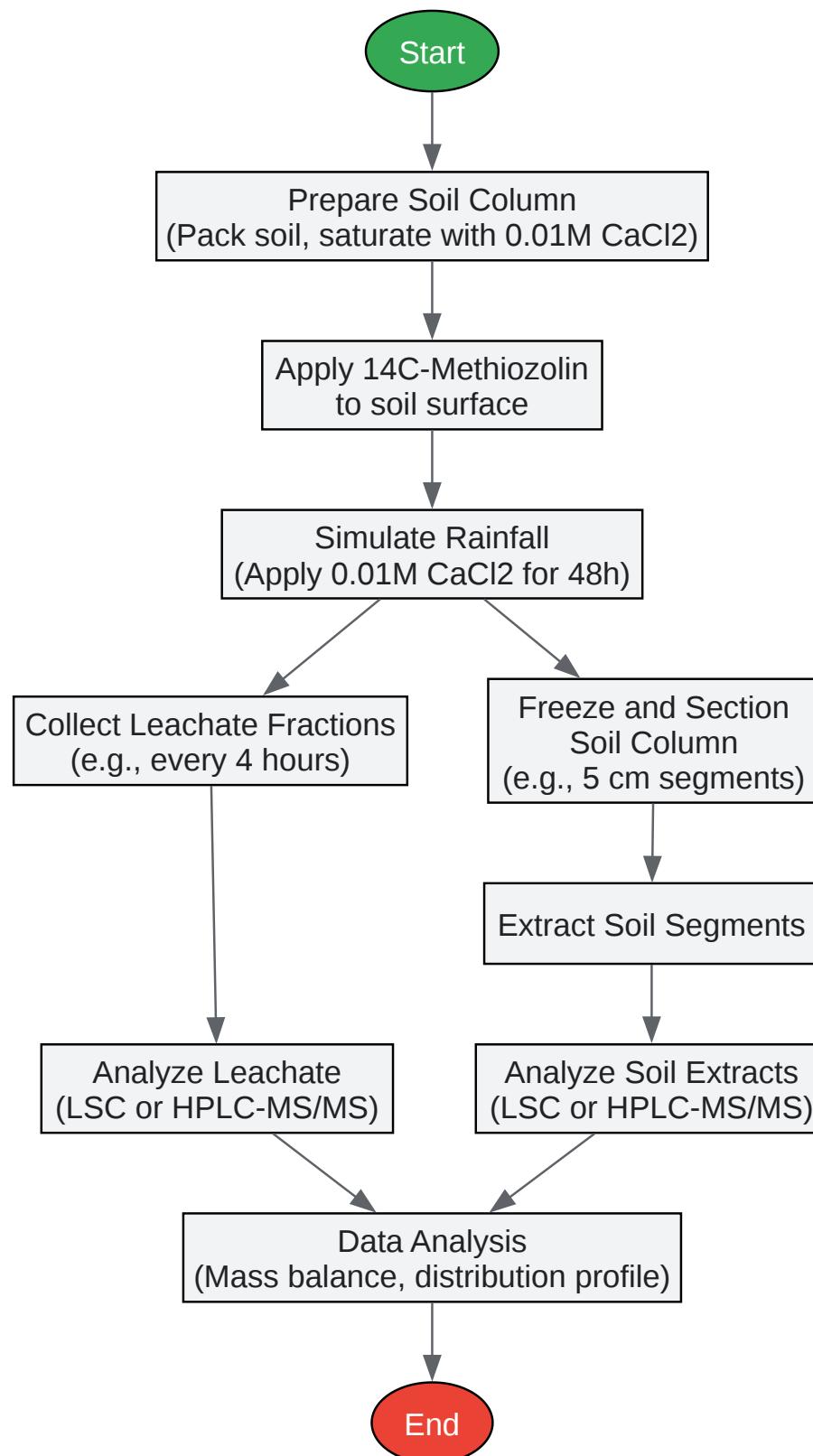
Objective: To assess the mobility and leaching potential of **methiozolin** and its degradation products in soil.


Methodology:

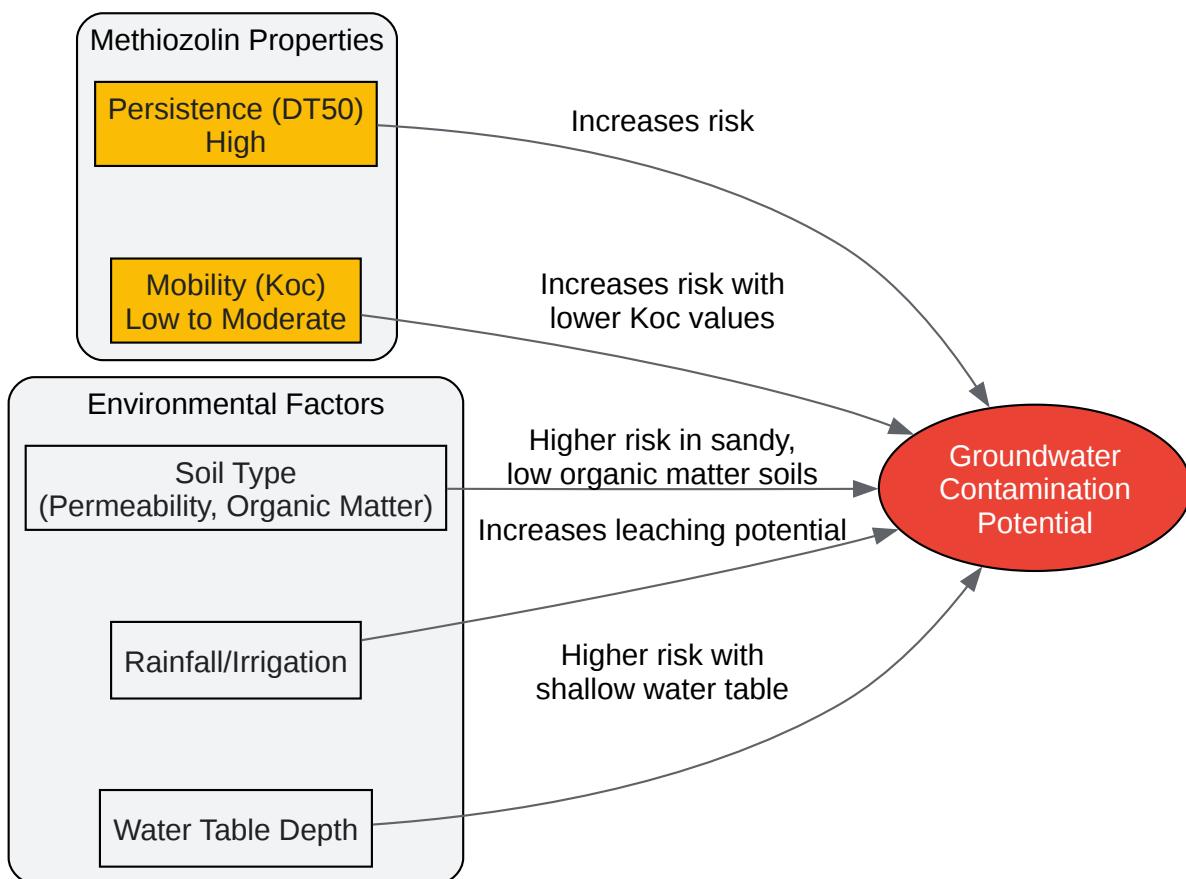
- Column Preparation:
 - Glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter) are packed with sieved soil to a uniform bulk density.
 - The soil columns are saturated with a solution of 0.01 M CaCl₂ from the bottom up to avoid air entrapment and then allowed to drain.
- Application of Test Substance:
 - A known amount of **methiozolin** (often ¹⁴C-labeled) is applied evenly to the surface of the soil column. The application rate is typically based on the maximum recommended field application rate.

- Leaching Simulation:
 - A constant, slow flow of 0.01 M CaCl₂ solution ("artificial rain") is applied to the top of the column over a defined period (e.g., 48 hours).
 - The liquid that passes through the column (leachate) is collected in fractions at regular intervals.
- Analysis:
 - The volume of each leachate fraction is measured, and the concentration of **methiozolin** and its major degradates is determined using analytical methods like HPLC-MS/MS.
 - After the leaching period, the soil column is frozen and then sectioned into segments (e.g., every 5 cm).
 - The soil from each segment is extracted, and the concentration of the parent compound and its degradates is quantified.
- Data Interpretation: The distribution of **methiozolin** and its degradates in the soil profile and the total amount found in the leachate provide a measure of its mobility.

Mandatory Visualizations


Methiozolin Environmental Fate and Transport Pathways

[Click to download full resolution via product page](#)


Caption: Environmental fate and transport pathways of **methiozolin**.

Experimental Workflow for a Soil Column Leaching Study (OECD 312)

[Click to download full resolution via product page](#)

Caption: Workflow for a typical soil column leaching experiment.

Logical Relationship of Factors Influencing Groundwater Contamination Potential

[Click to download full resolution via product page](#)

Caption: Relationship of factors influencing groundwater contamination.

Conclusion

Based on the available data, **methiozolin** exhibits properties that suggest a moderate to low potential for groundwater contamination under typical use conditions. Its low water solubility and moderate to high soil adsorption coefficient (Koc) indicate that it is likely to be retained in

the upper soil layers, limiting its downward movement.^[2] However, its moderate to high persistence, with soil half-lives that can extend for several months, means that it has the potential to remain in the soil long enough for leaching to occur, particularly in vulnerable environments.

The risk of groundwater contamination is heightened in soils with low organic matter and high sand content, as these conditions reduce adsorption and facilitate water percolation.

Additionally, areas with shallow water tables and high rainfall or irrigation are at greater risk.^[2] Field studies have shown that **methiozolin** dissipation is significantly faster in turf-covered soil compared to bare ground, suggesting that the turf ecosystem plays a role in its degradation.^[5]

While the EPA's screening models have estimated potential groundwater concentrations, these are considered conservative, high-end estimates.^[2] The major degradate of concern, Met-3, has similar toxicity to the parent compound and should be considered in comprehensive risk assessments.^[2]

In conclusion, while **methiozolin** is not considered highly mobile, its persistence warrants careful management, especially in areas with vulnerable groundwater resources. Adherence to label application rates and consideration of local soil and hydrogeological conditions are essential to minimize the potential for groundwater contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dissipation of spring-applied methiozolin in turfgrass systems | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Methiozolin Efficacy for Annual Bluegrass (*Poa annua*) Control on Sand- and Soil-Based Creeping Bentgrass Putting Greens | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Methiozolin's Potential for Groundwater Contamination: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1249797#methiozolin-s-potential-for-groundwater-contamination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com